molecular formula C11H9BrO2 B1274334 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone CAS No. 67382-14-3

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone

Cat. No.: B1274334
CAS No.: 67382-14-3
M. Wt: 253.09 g/mol
InChI Key: JXQIYMVMYGFMFK-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone: is a chemical compound with the molecular formula C11H9BrO2 and a molecular weight of 253.092 g/mol . It is a derivative of benzofuran, a class of compounds known for their diverse biological activities. This compound is primarily used in research settings, particularly in the fields of chemistry and biology .

Scientific Research Applications

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone has several scientific research applications:

Future Directions

Benzofuran compounds, including “2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone”, have potential applications in many aspects due to their strong biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential uses in medical applications and developing efficient synthesis methods.

Biochemical Analysis

Biochemical Properties

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with various biomolecules, including proteins and enzymes, to modulate their activity. For instance, it has been shown to inhibit the activity of tubulin, a protein that is crucial for cell division . This interaction leads to the disruption of microtubule formation, which is essential for mitosis and other cellular processes .

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound induces apoptosis in leukemia cells, such as K562 and MOLT-4 cells . It also affects the generation of reactive oxygen species (ROS) and the secretion of interleukin-6 (IL-6), which are critical factors in cellular stress responses and inflammation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to tubulin, inhibiting its polymerization and thus preventing the formation of microtubules . This inhibition leads to cell cycle arrest and apoptosis. Additionally, the compound can modulate the levels of ROS and IL-6, further influencing cellular functions and stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable at room temperature, but its activity can degrade over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in various cell lines

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, it may induce toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux and alter the levels of various metabolites, which can have downstream effects on cellular functions and overall metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and efficacy in targeting specific cellular processes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its molecular targets effectively and exert its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone typically involves the bromination of 1-(3-methyl-1-benzofuran-2-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general synthetic route can be summarized as follows:

    Starting Material: 1-(3-methyl-1-benzofuran-2-yl)ethanone.

    Reagent: Bromine (Br2).

    Solvent: Anhydrous dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzofuran derivatives.

    Reduction: 2-Hydroxy-1-(3-methyl-1-benzofuran-2-yl)ethanol.

    Oxidation: 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)acetic acid.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-benzofuran-2-yl)ethanone: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-Bromo-1-(2-benzofuran-2-yl)ethanone: Similar structure but different substitution pattern on the benzofuran ring.

    2-Bromo-1-(5-methyl-1-benzofuran-2-yl)ethanone: Similar structure with a different position of the methyl group.

Uniqueness

2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-1-(3-methyl-1-benzofuran-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO2/c1-7-8-4-2-3-5-10(8)14-11(7)9(13)6-12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQIYMVMYGFMFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397271
Record name 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67382-14-3
Record name 2-Bromo-1-(3-methyl-1-benzofuran-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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